

# GW 766994 (CAS No. 408303-43-5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review of the Selective CCR3 Antagonist for Inflammatory Airway Diseases

#### **Abstract**

**GW 766994** is a potent, selective, and orally active competitive antagonist of the C-C chemokine receptor 3 (CCR3). This receptor is a key mediator in the recruitment of eosinophils, a hallmark of allergic inflammatory diseases such as asthma and eosinophilic bronchitis. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, signaling pathways, and available preclinical and clinical data for **GW 766994**. Detailed experimental methodologies for key assays are described, and quantitative data are summarized to facilitate further research and development efforts.

### Introduction

Eosinophilic inflammation is a critical component in the pathophysiology of allergic asthma. The recruitment and activation of eosinophils in the airways are primarily mediated by the interaction of eotaxins (CCL11, CCL24, CCL26) with the CCR3 receptor on the eosinophil surface. Consequently, antagonism of the CCR3 receptor has been a major focus for the development of novel anti-inflammatory therapies for asthma. **GW 766994** emerged as a promising small molecule antagonist of CCR3, demonstrating high affinity and selectivity. This document consolidates the available technical information on **GW 766994** to serve as a resource for researchers in immunology, respiratory diseases, and drug development.



# **Chemical and Physical Properties**

A summary of the key chemical and physical properties of GW 766994 is presented in Table 1.

| Property          | Value                                                                                                |
|-------------------|------------------------------------------------------------------------------------------------------|
| CAS Number        | 408303-43-5                                                                                          |
| Molecular Formula | C21H24Cl2N4O3                                                                                        |
| Molecular Weight  | 451.35 g/mol                                                                                         |
| IUPAC Name        | 4-[[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methyl]amino]carbonyl]amino]methyl]benzamide |
| Synonyms          | GW766994, GW-766994                                                                                  |
| Solubility        | Soluble in DMSO                                                                                      |

# **Mechanism of Action and Signaling Pathway**

**GW 766994** functions as a selective and competitive antagonist of the CCR3 receptor. By binding to CCR3, it blocks the downstream signaling cascades initiated by the binding of its natural ligands, such as eotaxin (CCL11).

# **CCR3 Signaling Pathway**

The binding of eotaxins to the G-protein coupled receptor CCR3 initiates a cascade of intracellular events. This includes the activation of heterotrimeric G-proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Furthermore, CCR3 activation is known to engage the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and p38 pathways. These signaling cascades are crucial for eosinophil



chemotaxis, degranulation, and survival. **GW 766994**, by blocking the initial ligand-receptor interaction, inhibits these downstream signaling events.





Click to download full resolution via product page

Figure 1: Simplified CCR3 Signaling Pathway and the inhibitory action of GW 766994.

# **Quantitative Data**

The available quantitative data for **GW 766994** are summarized in the tables below.

**Table 2: In Vitro Activity** 

| Assay                  | Value   | Description                                                                                                    |
|------------------------|---------|----------------------------------------------------------------------------------------------------------------|
| Binding Affinity (pKi) | 7.86    | Negative logarithm of the inhibitory constant (Ki) determined in a radioligand binding assay.                  |
| Binding Affinity (Ki)  | 13.8 nM | Inhibitory constant representing the affinity of GW 766994 for the CCR3 receptor.                              |
| Functional Inhibition  | 10 μΜ   | Concentration at which GW 766994 was shown to reverse CCL11-induced activation of CDK5 in hippocampal neurons. |

Table 3: Clinical Trial Data (NCT01160224)

| Parameter                          | Finding                                                                               |
|------------------------------------|---------------------------------------------------------------------------------------|
| Dosage                             | 300 mg twice daily for 10 days.                                                       |
| Sputum and Blood Eosinophils       | No significant reduction was observed.[1]                                             |
| Airway Hyperresponsiveness (PC20)  | A modest but statistically significant improvement (0.66 doubling dose) was noted.[1] |
| Asthma Control Questionnaire (ACQ) | A modest improvement of 0.43 was observed.[1]                                         |
| Receptor Occupancy                 | Plasma concentrations were consistent with >90% receptor occupancy.[1]                |



# **Experimental Protocols**

Detailed methodologies for key experiments relevant to the characterization of **GW 766994** are provided below. These are representative protocols based on standard practices in the field.

## **Radioligand Binding Assay (Competitive)**

This assay is used to determine the binding affinity (Ki) of **GW 766994** for the CCR3 receptor.



Click to download full resolution via product page

**Figure 2:** Workflow for a competitive radioligand binding assay.

Methodology:



- Membrane Preparation: Membranes from cells stably expressing human CCR3 are prepared by homogenization and centrifugation.
- Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 1 mM CaCl<sub>2</sub>, 5 mM MgCl<sub>2</sub>, 0.5% BSA, pH 7.4) is used.
- Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled CCR3 ligand (e.g., <sup>125</sup>I-eotaxin) and varying concentrations of **GW 766994**.
- Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
- Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
- Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC<sub>50</sub> value, which is then converted to a Ki value using the Cheng-Prusoff equation.

## **Eosinophil Chemotaxis Assay**

This functional assay assesses the ability of **GW 766994** to inhibit eosinophil migration towards a chemoattractant.





Click to download full resolution via product page

Figure 3: Workflow for an eosinophil chemotaxis assay.

#### Methodology:

- Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors using density gradient centrifugation and negative selection.
- Pre-incubation: Isolated eosinophils are pre-incubated with various concentrations of GW
  766994 or vehicle control.



- Chemotaxis Chamber: A chemotaxis chamber (e.g., a 96-well multi-well chamber with a porous membrane) is used. The lower wells are filled with a solution containing a chemoattractant like eotaxin.
- Cell Seeding: The pre-incubated eosinophils are placed in the upper wells.
- Incubation: The chamber is incubated (e.g., for 1-2 hours at 37°C in a 5% CO<sub>2</sub> incubator) to allow the eosinophils to migrate through the membrane towards the chemoattractant.
- Quantification: The number of migrated cells in the lower chamber is quantified, for example,
  by cell counting using a microscope or by using a fluorescent dye and a plate reader.
- Data Analysis: The percentage inhibition of chemotaxis at each concentration of **GW 766994** is calculated, and the IC<sub>50</sub> value is determined.

### Conclusion

**GW 766994** is a well-characterized, potent, and selective antagonist of the CCR3 receptor. While it demonstrated high receptor occupancy in a clinical setting, its efficacy in reducing eosinophil counts in the airways of asthmatic patients was limited. However, the observed modest improvements in airway hyperresponsiveness and asthma control suggest that CCR3 antagonism may have effects beyond simply blocking eosinophil recruitment. This technical guide provides a foundational resource for researchers interested in further exploring the therapeutic potential of CCR3 antagonists and the role of this receptor in inflammatory diseases. The provided experimental frameworks can be adapted for the evaluation of novel CCR3-targeting compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed







[pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [GW 766994 (CAS No. 408303-43-5): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672477#gw-766994-cas-number-408303-43-5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com